The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to 3-Chloro-N-methylisoquinolin-5-amine (CAS 1374652-61-5): Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 3-Chloro-N-methylisoquinolin-5-amine, a substituted isoquinoline of interest to researchers and professionals in drug discovery and medicinal chemistry. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust framework for its synthesis, characterization, and potential applications.
The isoquinoline core, a bicyclic aromatic heterocycle, is a prominent structural motif in a vast array of natural products and synthetic compounds with significant biological activities.[1] Its presence in numerous FDA-approved drugs underscores its importance as a "privileged scaffold" in drug design.[2][3] Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3][4] The functionalization of the isoquinoline ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile template for the development of novel therapeutic agents. The subject of this guide, 3-Chloro-N-methylisoquinolin-5-amine, incorporates key functionalities—a chlorine atom, a secondary amine, and the core isoquinoline structure—that suggest its potential as a valuable building block in medicinal chemistry.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 3-Chloro-N-methylisoquinolin-5-amine is presented below. It is important to note that while the molecular formula and weight are established, other parameters are calculated or predicted based on the chemical structure.
| Property | Value | Source |
| CAS Number | 1374652-61-5 | [5] |
| Molecular Formula | C10H9ClN2 | [5] |
| Molecular Weight | 192.65 g/mol | [5] |
| Appearance | Predicted: Off-white to yellow solid | Inferred |
| LogP (Predicted) | 3.00 | [5] |
| Topological Polar Surface Area (TPSA) | 24.92 Ų | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bonds | 1 | [6] |
Proposed Synthesis of 3-Chloro-N-methylisoquinolin-5-amine
The following is a proposed synthetic route for 3-Chloro-N-methylisoquinolin-5-amine, based on established methodologies for the synthesis of related chloro-amino-isoquinolines.[7] The synthesis commences with the reduction of a nitro precursor, followed by N-methylation.
Caption: Proposed two-step synthesis of 3-Chloro-N-methylisoquinolin-5-amine.
Step 1: Reduction of 3-Chloro-5-nitroisoquinoline to 3-Chloroisoquinolin-5-amine
The initial step involves the reduction of the nitro group of 3-chloro-5-nitroisoquinoline to a primary amine. A well-established and effective method for this transformation is the use of iron powder in an acidic medium, such as acetic acid.[7]
Experimental Protocol:
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Suspend 3-chloro-5-nitroisoquinoline (1.0 eq) in a mixture of glacial acetic acid and water (1:1 v/v).
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Heat the suspension to 60-70 °C with vigorous stirring.
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Gradually add iron powder (approximately 3.0 eq) to the heated mixture.
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Continue stirring at 60-70 °C for 2-3 hours after the addition of iron is complete.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and allow it to stand overnight.
-
Basify the mixture with a 20% aqueous solution of sodium hydroxide until a pH > 10 is achieved.
-
Filter the resulting suspension to remove iron salts.
-
Extract the filtrate with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-chloroisoquinolin-5-amine.[7]
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The crude product can be purified by recrystallization or column chromatography.
Step 2: N-Methylation of 3-Chloroisoquinolin-5-amine
The final step is the selective methylation of the primary amino group to a secondary amine. Reductive amination is a common and effective method for this transformation.
Experimental Protocol (Reductive Amination):
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Dissolve 3-chloroisoquinolin-5-amine (1.0 eq) in a suitable solvent such as methanol or acetonitrile.
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Add aqueous formaldehyde (1.1 eq) to the solution and stir for 30 minutes at room temperature.
-
Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
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Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain 3-Chloro-N-methylisoquinolin-5-amine.
Proposed Characterization and Purity Analysis
The identity and purity of the synthesized 3-Chloro-N-methylisoquinolin-5-amine would be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expected ¹H NMR signals would include characteristic aromatic protons of the isoquinoline ring system, a singlet for the N-methyl group, and a signal for the N-H proton. The ¹³C NMR would show distinct signals for all ten carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight. The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (192.0454 for C10H9ClN2).[5] The isotopic pattern of chlorine (approximately 3:1 ratio for M+ and M+2) should also be observable.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A high-purity sample (>95%) is essential for use in biological assays.
Chemical Reactivity and Potential for Further Functionalization
3-Chloro-N-methylisoquinolin-5-amine possesses several reactive sites that can be exploited for the synthesis of a diverse library of derivatives.
Caption: Key reactive sites on 3-Chloro-N-methylisoquinolin-5-amine for further diversification.
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The Chloro Group at Position 3: The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of a wide range of aryl, alkyl, alkynyl, or amino substituents at this position.
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The N-methylamino Group at Position 5: The secondary amine is nucleophilic and can undergo acylation, sulfonylation, or reaction with various electrophiles to form amides, sulfonamides, or other derivatives.[8]
Potential Applications in Drug Discovery
While the specific biological activity of 3-Chloro-N-methylisoquinolin-5-amine is not yet reported, its structural features suggest several potential applications in drug discovery:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that binds to the ATP-binding pocket of the enzyme. The isoquinoline scaffold is a common feature in such inhibitors. The functional groups on this molecule provide vectors for modification to achieve potent and selective kinase inhibition.
-
Anticancer Agents: Isoquinoline derivatives have been extensively investigated for their anticancer properties, acting through various mechanisms such as topoisomerase inhibition and disruption of microtubule dynamics.[1][3][4]
-
Antimicrobial Agents: The isoquinoline nucleus is also found in compounds with antibacterial and antifungal activity.[1][4]
The synthesis of a library of compounds derived from 3-Chloro-N-methylisoquinolin-5-amine could lead to the discovery of novel therapeutic agents for a variety of diseases.
Conclusion
3-Chloro-N-methylisoquinolin-5-amine is a promising building block for medicinal chemistry and drug discovery. This guide provides a scientifically grounded, albeit partially predictive, framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on reliable and well-documented chemical transformations. The versatile reactivity of this compound opens up numerous possibilities for the creation of diverse molecular libraries for biological screening. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this intriguing molecule.
References
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]
-
Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]
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Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. [Link]
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Drugs containing isoquinoline derivatives. ResearchGate. [Link]
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Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
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3-Chloro-N-methyl-5-isoquinolinamine | CAS#:1374652-61-5. Chemsrc. [Link]
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Synthesis of 3-chloro-5-amino-isoquinoline. PrepChem.com. [Link]
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Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. ScienceDirect. [Link]
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Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry. [Link]
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Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
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